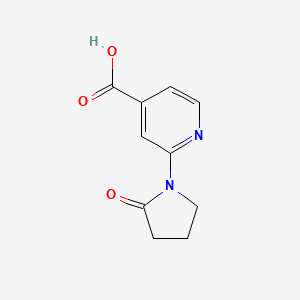

2-(2-Oxo-1-pyrrolidinyl)isonicotinic Acid

Description

Contextualization within Pyrrolidinone and Isonicotinic Acid Chemistry

The foundational understanding of 2-(2-Oxo-1-pyrrolidinyl)isonicotinic acid necessitates an appreciation of its constituent parts.

The pyrrolidinone ring, specifically the 2-pyrrolidinone (B116388) core, is a five-membered lactam that is a privileged scaffold in medicinal chemistry. google.com This structural motif is present in a wide array of natural products and synthetic pharmaceuticals. google.com The pyrrolidinone ring system is known to be a versatile building block in the design of compounds targeting the central nervous system. google.com A notable example is the class of nootropic drugs known as racetams, which feature a 2-oxo-1-pyrrolidinyl moiety and are investigated for their potential cognitive-enhancing effects. nih.gov

On the other hand, isonicotinic acid , or pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position. wikipedia.orgnih.gov It serves as a crucial precursor in the synthesis of numerous pharmaceutical agents. researchgate.net The isonicotinic acid scaffold is most famously associated with the anti-tuberculosis drug isoniazid (B1672263), which is an isonicotinic acid hydrazide. researchgate.net The pyridine ring and the carboxylic acid group of isonicotinic acid and its derivatives allow for diverse chemical modifications, leading to a broad spectrum of biological activities. researchgate.netnih.gov

The amalgamation of these two pharmacophores in this compound results in a novel chemical entity with a distinct set of physicochemical properties and a unique three-dimensional structure, offering new avenues for interaction with biological targets.

Significance in Contemporary Chemical and Biochemical Research

The significance of this compound in modern research stems from the established biological importance of its parent structures. The pyrrolidinone ring is associated with a range of biological activities, and its derivatives are explored for the treatment of neurological disorders, including epilepsy. google.com Similarly, isonicotinic acid derivatives are a cornerstone in the development of antimicrobial agents, particularly against Mycobacterium tuberculosis. researchgate.netnih.gov

The combination of these two moieties in a single molecule opens up the possibility of synergistic or novel pharmacological profiles. Researchers are intrigued by the potential for such hybrid molecules to interact with multiple biological targets or to exhibit improved pharmacokinetic and pharmacodynamic properties compared to their individual components. The exploration of such compounds is a key strategy in the quest for new and more effective therapeutic agents.

Overview of Key Academic Research Directions for the Compound

Academic research on compounds structurally related to this compound is multifaceted and primarily driven by the search for new therapeutic agents. Key research directions include:

Synthesis of Novel Derivatives: A significant area of research involves the chemical synthesis of new derivatives of the core this compound structure. nih.govnih.gov This includes the modification of both the pyrrolidinone and the isonicotinic acid rings to explore the structure-activity relationships. For instance, the synthesis of various amides and esters of isonicotinic acid has been a fruitful area of investigation. nih.gov

Antimicrobial and Antitubercular Activity: Building on the legacy of isoniazid, a primary focus of research is the evaluation of the antimicrobial, and specifically antitubercular, activity of new isonicotinic acid derivatives. researchgate.netnih.gov The rationale is that the novel structural features introduced by the 2-oxo-1-pyrrolidinyl group may help to overcome the resistance mechanisms that have emerged against existing drugs.

Neurological and CNS-related Applications: Given the association of the pyrrolidinone scaffold with nootropic and anticonvulsant activities, another key research direction is the investigation of these compounds for their potential effects on the central nervous system. google.com Research in this area often involves screening for activity in models of neurological disorders.

Biochemical Investigations: Understanding the mechanism of action of these compounds at a molecular level is a critical area of academic inquiry. This includes studies on their interaction with specific enzymes or receptors, which can provide insights into their potential therapeutic applications and guide the design of more potent and selective derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-2-1-5-12(9)8-6-7(10(14)15)3-4-11-8/h3-4,6H,1-2,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNNDAYNJSJECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Oxo 1 Pyrrolidinyl Isonicotinic Acid and Its Derivatives

Strategies for the Synthesis of the Core Structure

The synthesis of 2-(2-Oxo-1-pyrrolidinyl)isonicotinic acid is a multistep process that involves the careful construction of its two key heterocyclic components: the 2-oxo-1-pyrrolidinyl (or 2-pyrrolidinone) moiety and the isonicotinic acid framework, followed by their strategic coupling.

Construction of the 2-Oxo-1-pyrrolidinyl Moiety

The 2-pyrrolidinone (B116388) ring is a common structural motif, and several methods exist for its synthesis. A prevalent strategy involves the cyclization of γ-amino acids. For instance, γ-aminobutyric acid (GABA) can undergo thermal dehydration to form 2-pyrrolidinone. Substituted pyrrolidinones can be accessed from appropriately substituted precursors. One documented method involves the reaction of γ-aminobutyric acid potassium salts with chloroacetamide, which, upon thermal cyclization, yields 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net

Another versatile approach starts from itaconic acid. Reaction of itaconic acid with an amine, such as aniline, leads to the formation of a succinimide (B58015) derivative which can be further transformed. nih.gov For example, a Masamune-Claisen condensation followed by treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) can yield key intermediates for building more complex pyrrolidinone-containing structures. nih.gov Furthermore, asymmetric synthesis methods have been developed to produce enantiomerically pure pyrrolidine (B122466) derivatives, often starting from chiral precursors like proline or through stereoselective reactions such as Michael additions. nih.govrsc.org

Incorporation of the Isonicotinic Acid Component

Isonicotinic acid, or pyridine-4-carboxylic acid, is typically synthesized via the oxidation of a precursor like 4-methylpyridine (B42270) (γ-picoline). chempanda.comchemicalbook.com This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or through catalytic processes. chemicalbook.com Another route involves the oxidation of 4-vinylpyridine. google.com

The key step in forming the target molecule is the coupling of the 2-pyrrolidinone moiety to the pyridine (B92270) ring of isonicotinic acid at the C-2 position. This is generally accomplished through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nitrogen atom of 2-pyrrolidinone acts as the nucleophile, displacing a leaving group (typically a halogen, such as chlorine or fluorine) located at the 2-position of the pyridine ring. The starting material for the pyridine component is therefore often a 2-halo-isonicotinic acid or its corresponding ester. The reaction is typically performed in the presence of a base to deprotonate the pyrrolidinone nitrogen, enhancing its nucleophilicity.

Multistep Synthetic Pathways and Efficiency Considerations

A complete synthetic pathway to this compound logically combines the strategies outlined above. A representative, though generalized, pathway is as follows:

Synthesis of a 2-halo-isonicotinic acid derivative: This often begins with the oxidation of γ-picoline to isonicotinic acid, followed by halogenation at the 2-position. Protecting the carboxylic acid as an ester during these steps can be advantageous.

Synthesis of 2-pyrrolidinone: As described previously, this can be achieved through the cyclization of GABA or other suitable precursors.

Coupling Reaction: The 2-pyrrolidinone is reacted with the 2-halo-isonicotinic acid ester in an SNAr reaction. This step is crucial and its efficiency can be influenced by the choice of solvent, base, temperature, and the nature of the halogen leaving group.

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid, this compound.

Derivatization and Functionalization Reactions

Once synthesized, the core structure of this compound offers multiple sites for further chemical modification, primarily at the carboxylic acid group and on the pyrrolidinone ring.

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid group of the isonicotinic acid moiety is a prime handle for derivatization through esterification and amidation reactions.

Esterification: Standard procedures for esterification can be applied. This includes Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base.

Amidation: The formation of amides from the carboxylic acid is a common transformation. This typically requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). prepchem.comresearchgate.net The activated intermediate, such as an O-acylisourea in the case of EDC, readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.net This method has been used to create libraries of related compounds for various research purposes. nih.govnih.gov

Modifications of the Pyrrolidinone Ring System

The 2-oxo-1-pyrrolidinyl ring, while generally stable, can also be functionalized. The carbon atoms of the ring, particularly those at the C-3 and C-4 positions, can be sites for substitution. Introducing substituents at these positions typically requires starting the synthesis with a pre-functionalized precursor, such as a substituted γ-aminobutanoic acid or itaconic acid derivative. researchgate.netnih.gov

Reactions can also be performed on the pre-formed ring system, although this can be more challenging. For example, the methylene (B1212753) group adjacent to the carbonyl (C-3) can potentially be deprotonated with a strong base and subsequently alkylated. Additionally, more complex transformations involving ring-opening and re-closure can be envisioned to introduce different functionalities. amanote.com The development of methods for the selective functionalization of the pyrrolidinone ring in such molecules remains an active area of synthetic research. google.com

Introduction of Substituents and their Positional Effects

The isonicotinic acid core, a 4-carboxypyridine, possesses a pyridine ring that can be modified. chempanda.com The electronic properties of the pyridine ring can be tuned by the introduction of electron-donating or electron-withdrawing groups. For instance, the synthesis of various isonicotinic acid derivatives often involves reactions targeting the pyridine ring. nih.govresearchgate.net The reactivity of the pyridine ring towards electrophilic or nucleophilic substitution is dictated by the directing effects of the existing carboxylic acid and pyrrolidinone substituents.

On the other hand, the pyrrolidinone ring also presents opportunities for substitution. The methylene groups within the pyrrolidinone ring can be functionalized, although this is often more challenging. The nitrogen atom of the pyrrolidinone is already substituted with the isonicotinic acid moiety. However, modifications to the pyrrolidinone ring of related compounds have been explored. For example, the synthesis of various N-substituted pyrrolidin-2-ones is a common strategy in medicinal chemistry, prepared through the condensation of primary amines with γ-butyrolactone at high temperatures. rdd.edu.iq While the nitrogen in the target molecule is already part of the isonicotinic acid structure, this highlights the general reactivity of the pyrrolidinone scaffold.

Table 1: Potential Sites for Substitution on this compound and General Effects

| Position | Type of Substituent | Potential Effects on Reactivity and Properties |

| Pyridine Ring (Positions 3, 5, 6) | Electron-donating groups (e.g., -OCH3, -NH2) | Increased nucleophilicity of the ring, directing electrophilic substitution. |

| Pyridine Ring (Positions 3, 5, 6) | Electron-withdrawing groups (e.g., -NO2, -Cl) | Decreased nucleophilicity of the ring, directing nucleophilic substitution. |

| Pyrrolidinone Ring (Positions 3, 4, 5) | Alkyl or aryl groups | Altered steric hindrance and lipophilicity. |

| Carboxylic Acid Group | Esterification or Amidation | Modified solubility and potential for further functionalization. |

Mechanistic Investigations of Chemical Reactions

Understanding the reaction mechanisms underlying the synthesis and transformation of this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes.

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of the core structure of this compound likely involves the formation of the N-C bond between the pyrrolidinone nitrogen and the pyridine ring. One plausible synthetic route involves the nucleophilic substitution of a leaving group on the pyridine ring by the nitrogen of 2-pyrrolidinone. For instance, the synthesis of related N-substituted pyrrolidin-2-ones can be achieved through the condensation of primary amines with γ-butyrolactone. rdd.edu.iq In the context of our target molecule, a key step would be the reaction of 2-pyrrolidinone with a suitably activated isonicotinic acid derivative, such as an isonicotinoyl halide or ester.

The mechanism of this N-acylation would likely proceed through a nucleophilic acyl substitution pathway. The nitrogen atom of the 2-pyrrolidinone acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated isonicotinic acid derivative. This is followed by the departure of the leaving group to form the final product.

Intramolecular Cyclization and Ring Chemistry

The pyrrolidinone ring itself is the product of a cyclization reaction, typically the lactamization of a γ-amino acid. While the core pyrrolidinone ring in this compound is pre-formed, derivatives of this compound can undergo further intramolecular cyclization reactions. For example, if a suitable functional group is introduced onto the isonicotinic acid moiety or the pyrrolidinone ring, it could participate in a ring-forming reaction.

Studies on related heterocyclic systems demonstrate various intramolecular cyclization pathways. For instance, the intramolecular cyclization of 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines in triflic acid has been reported, showcasing the potential for forming new ring systems fused to the pyrrolidinone core. researchgate.net The mechanism of such cyclizations is often dependent on the nature of the reacting functional groups and the reaction conditions, and can involve electrophilic or nucleophilic attack, or radical pathways. Photoinduced organocatalyzed cyclization has also been employed for the synthesis of pyrrolidin-2-ones. rsc.org

Studies on Chemo- and Regioselectivity

In a molecule with multiple reactive sites like this compound, achieving chemo- and regioselectivity in chemical transformations is a significant challenge and a key area of investigation. For example, when performing a reaction on the pyridine ring, one must consider the directing effects of both the carboxylic acid and the pyrrolidinone substituent to control the position of the incoming group.

The principles of chemo- and regioselectivity are well-illustrated in the chemistry of polyfunctional pyrroles, where selective reduction, oxidation, or Wittig reactions can be achieved at specific positions by careful choice of reagents and reaction conditions. researchgate.net Similarly, for this compound, selective reactions could be envisioned. For instance, the carboxylic acid group could be selectively esterified in the presence of the lactam carbonyl of the pyrrolidinone ring by using appropriate protecting group strategies or by exploiting the different reactivity of the two carbonyl groups.

The regioselectivity of reactions on the pyridine ring is governed by the electronic nature of the existing substituents. The carboxylic acid at position 4 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it (positions 3 and 5). The 2-(2-oxo-1-pyrrolidinyl) group's electronic effect is more complex, but it would also influence the regiochemical outcome of substitutions on the pyridine ring.

Advanced Spectroscopic and Structural Characterization of 2 2 Oxo 1 Pyrrolidinyl Isonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR for Structural Proton Assignment

A ¹H NMR spectrum for 2-(2-Oxo-1-pyrrolidinyl)isonicotinic Acid would be expected to show distinct signals corresponding to the protons on the pyrrolidinone ring and the isonicotinic acid moiety. The chemical shifts, integration values, and coupling patterns of these signals would be crucial for assigning each proton to its specific position within the molecule. However, no experimentally obtained ¹H NMR data for this compound could be found in the searched literature.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Similarly, a ¹³C NMR spectrum is essential for mapping the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., carbonyl, aromatic, aliphatic). Without access to experimental ¹³C NMR data, a definitive elucidation of the carbon skeleton is not possible.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between atoms in a molecule.

COSY experiments would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrrolidinone and pyridine (B92270) rings.

HSQC spectra would correlate directly bonded proton and carbon atoms, providing unambiguous C-H assignments.

HMBC experiments would show correlations between protons and carbons over two or three bonds, which is critical for piecing together the different structural fragments of the molecule, such as the connection between the pyrrolidinone ring and the isonicotinic acid moiety.

The absence of any of these 2D NMR datasets for this compound in the public domain makes a detailed connectivity analysis impracticable.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. This is a critical step in confirming the chemical formula of a newly synthesized or isolated compound. No published HRMS data for this compound could be located.

Fragmentation Pattern Analysis for Structural Confirmation

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure and can be used to confirm the identity of its various components and how they are connected. A detailed analysis of the fragmentation pattern of this compound would provide valuable evidence to support its proposed structure. However, such fragmentation data is not currently available in the reviewed sources.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are cornerstone techniques for probing the molecular structure of a compound. They provide information on the functional groups present and the electronic transitions within the molecule.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While a specific, complete spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its constituent functional groups: a carboxylic acid, a tertiary amide (lactam), and a substituted pyridine ring.

The analysis involves comparing the expected vibrations with known data for similar structures, such as isonicotinic acid and various pyrrolidinone derivatives. researchgate.netrsc.org The key functional groups and their expected IR absorption regions are detailed below.

Carboxylic Acid Group (-COOH): This group gives rise to several distinct bands. A very broad O-H stretching band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded acid dimer. The C=O stretching vibration of the carboxyl group is expected as a strong, sharp peak typically found between 1725-1700 cm⁻¹.

Lactam (Pyrrolidinone Ring): The tertiary amide within the five-membered ring has a characteristic C=O stretching vibration. This "amide I" band is typically strong and appears at a lower frequency than ester carbonyls, generally in the range of 1680-1630 cm⁻¹. The C-N stretching vibration of the lactam would also be present, usually in the 1400-1200 cm⁻¹ region.

Pyridine Ring: The aromatic pyridine ring will exhibit several characteristic bands. C=C and C=N ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹. Furthermore, C-H "out-of-plane" bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern on the pyridine ring.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |

| Lactam (Amide) | C=O stretch (Amide I) | 1680 - 1630 | Strong |

| Pyridine Ring | C=C, C=N stretch | 1600 - 1450 | Medium - Strong |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium - Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound are the pyridine ring and the two carbonyl groups (from the carboxylic acid and the lactam). These groups contain π electrons and non-bonding (n) electrons that can be excited to higher energy orbitals.

The expected electronic transitions are primarily π → π* and n → π. The π → π transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions are lower in energy and have weaker absorption. For isonicotinic acid, a key structural component, absorption maxima are reported at approximately 214 nm and 264 nm in an acidic mobile phase. sielc.com These are attributed to the π → π* transitions within the aromatic pyridine ring system. The presence of the pyrrolidinone substituent on the pyridine ring may cause a slight shift (either bathochromic or hypsochromic) in these absorption maxima.

Table 2: Electronic Transitions and Expected UV-Vis Absorption for this compound based on Isonicotinic Acid Data

| Chromophore | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Pyridine Ring | π → π* | ~214, ~264 sielc.com | High |

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. While specific crystallographic data for this compound is not publicly available, the methodology would yield critical structural parameters.

The analysis of a related compound, 2-(2-oxopyrrolidin-1-yl)butyramide, reveals that such molecules can crystallize in various systems, such as the monoclinic P2₁/c space group. nih.gov For this compound, SC-XRD would determine:

Molecular Conformation: The precise dihedral angles between the pyrrolidinone ring and the pyridine ring.

Bond Lengths and Angles: Exact measurements for all bonds, confirming the geometry of the carboxylic acid and lactam groups.

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Supramolecular Assembly: Reveals how individual molecules are arranged through intermolecular forces like hydrogen bonding, which is expected to be significant due to the carboxylic acid group.

If the compound crystallizes in a chiral space group, the absolute configuration of any stereocenters could also be determined.

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. mdpi.com

This analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. For this compound, the key interactions governing crystal packing would likely be:

O···H/H···O Contacts: These are expected to be the most significant, representing the strong hydrogen bonds formed by the carboxylic acid group (O-H···N or O-H···O) and weaker C-H···O interactions. nih.gov These typically appear as sharp spikes in the fingerprint plot.

C···H/H···C Contacts: These indicate C-H···π interactions, where a C-H bond interacts with the π-system of the pyridine ring. nih.gov

C···C Contacts: These can be indicative of π-π stacking interactions between the pyridine rings of adjacent molecules. nih.gov

By quantifying the percentage contribution of each type of contact to the total Hirshfeld surface, a detailed understanding of the forces that stabilize the crystal structure can be achieved. mdpi.com

Table 3: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis

| Contact Type | Description | Typical Contribution |

|---|---|---|

| O···H / H···O | Hydrogen bonds, C-H···O interactions | High, varies with H-bonding network |

| H···H | van der Waals forces | Often the largest single contributor |

| C···H / H···C | C-H···π interactions | Moderate |

| C···C | π-π stacking interactions | Variable, depends on packing |

Computational Chemistry and Molecular Modeling of 2 2 Oxo 1 Pyrrolidinyl Isonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and predict the behavior of the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-(2-Oxo-1-pyrrolidinyl)isonicotinic acid, calculations, often using a functional like B3LYP with a basis set such as 6-311G**, can predict key structural parameters. mdpi.com This process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, if available, to validate the computational model. mdpi.com Electronic properties such as dipole moment and energy are also derived from these calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and shows the type of data generated from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (pyrrolidinone) | 1.23 Å |

| Bond Length | C-N (pyrrolidinone) | 1.38 Å |

| Bond Length | C=O (carboxylic acid) | 1.22 Å |

| Bond Length | O-H (carboxylic acid) | 0.97 Å |

| Bond Angle | C-N-C (pyrrolidinone) | 112.5° |

| Bond Angle | O-C-O (carboxylic acid) | 123.0° |

| Dihedral Angle | C-C-N-C (ring) | 15.2° |

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential (electron-donating ability), and the LUMO energy relates to the electron affinity (electron-accepting ability). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, FMO analysis reveals the distribution of electron density and identifies the most probable sites for reaction.

Table 2: Hypothetical Frontier Molecular Orbital Properties This table is illustrative and shows the type of data generated from FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species. The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded. Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups and the nitrogen of the pyridine (B92270) ring, highlighting these as key sites for interaction.

Table 3: Hypothetical Global Chemical Reactivity Descriptors This table is illustrative and shows the type of data generated from these calculations.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.95 |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.40 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.95 |

| Absolute Softness (S) | 1 / η | 0.41 |

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental results to confirm the molecular structure. DFT calculations can accurately forecast vibrational frequencies corresponding to FT-IR and Raman spectra. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. A strong correlation between the predicted and experimentally observed spectra provides high confidence in the determined structure of this compound. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.gov This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of a ligand within the active site of a biological target. researchgate.net

For this compound, docking studies would involve placing the molecule into the binding pocket of a relevant protein. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy. nanobioletters.com A lower (more negative) score generally indicates a more favorable binding interaction. The analysis also details the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.net These studies can elucidate the potential mechanism of action and guide the design of more potent analogs.

Table 4: Hypothetical Molecular Docking Results with a Target Protein This table is illustrative and shows the type of data generated from molecular docking.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | Tyr22, Asp84 | Hydrogen Bond |

| Leu25, Val76 | Hydrophobic | ||

| Protein Kinase Y | -7.2 | Ser10, Arg150 | Hydrogen Bond |

| Ala12, Met98 | Hydrophobic |

Prediction of Ligand-Target Protein Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method explores various possible conformations of the ligand within the protein's binding site and scores them based on binding energy, which estimates the binding affinity.

Research on compounds with similar structural motifs, such as thiazole-based derivatives, has utilized molecular docking to shed light on potential binding interactions and mechanisms with receptor proteins. researchgate.net In such studies, the binding affinity is often expressed as a binding energy value (e.g., in kcal/mol or kJ/mol), where a more negative value typically indicates a stronger interaction. For instance, studies on other novel compounds have demonstrated significant docking conformations with binding affinity energies greater than -31.8 kJ/mol in the active pocket of their target proteins. researchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking software then systematically samples orientations and conformations of the ligand, calculating the interaction energy for each pose. These calculations can be further refined using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) to yield more accurate binding free energy predictions. For example, in a study on two other compounds, PDB-17 and PDB-20, MM-PBSA calculations yielded binding energies of −58.23 kJ/mol and −139.46 kJ/mol, respectively. researchgate.net

| Ligand | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

|---|---|---|---|

| ZINC36378940 | PHD2 | -13.34 | nM range |

| ZINC2005305 | PHD2 | -12.76 | nM range |

| Compound 2 | ASK1 Kinase | Not specified | 1.55 ± 0.27 nM (IC50) mdpi.com |

| Selonsertib | ASK1 Kinase | Not specified | Comparable to Compound 2 mdpi.com |

Identification of Critical Binding Site Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Beyond predicting binding affinity, computational models are crucial for identifying the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

Hydrogen Bonding: The structure of this compound contains several hydrogen bond donors and acceptors (the carbonyl oxygen of the pyrrolidinone ring, the nitrogen of the pyridine ring, and the carboxylic acid group). Computational analysis can identify key amino acid residues in a target's active site that can form hydrogen bonds with these groups. For example, studies on other ligands have shown that hydrogen bonds with key residues like ARG394 and GLU353 are crucial for binding. researchgate.net The interplay between hydrogen bonding and other forces is complex and vital for stabilizing molecular structures. nih.gov

Pi-Stacking (π-π Interactions): The pyridine ring in this compound can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the protein's binding pocket. These interactions, where the aromatic rings are stacked parallel to each other, can significantly contribute to the binding affinity. mdpi.com Computational studies can measure the distance and geometry of these stacking interactions to assess their strength. nih.govresearchgate.net

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond, Ionic Bond | Arginine (Arg), Lysine (Lys), Histidine (His) |

| Pyrrolidinone Carbonyl (C=O) | Hydrogen Bond | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Pyridine Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Pyridine Nitrogen | Hydrogen Bond | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) |

Application in Virtual Screening for Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can be used in "inverse docking" to screen a single compound, like this compound, against a panel of known protein structures to identify potential biological targets. mdpi.comresearchgate.net

This process helps in drug repositioning and identifying new therapeutic applications for existing compounds. The methodology involves docking the compound into the binding sites of numerous proteins and ranking the proteins based on the predicted binding affinity. researchgate.net High-ranking proteins are then considered potential targets for experimental validation. This approach has been successfully used to identify novel targets for molecules, including existing drugs. nih.gov For example, computational methods can generate putative compound-target candidates from non-intersecting targets in pairs of similar compounds. nih.gov Databases such as ChEMBL, GeneCards, and the Therapeutic Targets Database (TTD) are often used to retrieve information on potential targets. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes, flexibility, and interaction stability of this compound and its complexes with biomacromolecules.

Conformational Dynamics and Flexibility Analysis

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable or energetically favorable shapes.

A study on the structurally related compound 2-(2-oxo-1-pyrrolidinyl)butyramide revealed that the oxopyrrolidine ring adopts a half-chair conformation. nih.gov The torsional angle between the amide group and the oxopyrrolidine group was identified as a key flexible parameter. nih.gov MD simulations can track such dihedral angles over time to understand the molecule's flexibility and how its conformation might change upon binding to a target.

| Parameter | Levetiracetam (S-enantiomer) | Etiracetam (Racemic) |

|---|---|---|

| Asphericity | 0.033 | 0.032 |

| Globularity | 0.831 | 0.839 |

Stability and Interaction Profiles of Compound-Biomacromolecule Complexes

Once a ligand is docked into a protein's binding site, MD simulations can be used to assess the stability of the predicted binding pose. Over the course of a simulation (typically nanoseconds to microseconds), an unstable complex might show the ligand drifting away from the binding pocket, while a stable complex will maintain key interactions.

The stability is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its starting pose. A low and stable RMSD value over time suggests a stable binding mode. Furthermore, MD simulations allow for the monitoring of specific interactions, such as hydrogen bonds, confirming their persistence throughout the simulation. This approach helps to refine docking results and provides a more accurate picture of the ligand-protein interaction. nih.gov

Investigation of Ligand Binding and Dissociation Pathways

Advanced MD simulation techniques, such as steered MD or metadynamics, can be employed to investigate the entire process of a ligand binding to or dissociating from a protein. These methods can reveal the energetic barriers along the binding/unbinding pathway and identify intermediate states. researchgate.net

Understanding these pathways is crucial as the kinetics of binding and dissociation (the on- and off-rates) can be more important for a drug's efficacy than the binding affinity alone. These simulations can map the journey of this compound from the solvent into the protein's active site, highlighting the key conformational changes in both the ligand and the protein that facilitate this process. researchgate.net

Enhanced Sampling and Coarse-Graining Approaches in Biological Systems

Molecular dynamics (MD) simulations are powerful tools for studying molecular systems, but they are often limited by insufficient sampling of complex biological processes that occur over long timescales. nih.govnih.gov Enhanced sampling and coarse-graining are two key strategies employed to overcome these limitations and explore the conformational landscapes of molecules like this compound within a biological environment.

Enhanced Sampling: Enhanced sampling algorithms accelerate the exploration of a system's configuration space, allowing for the observation of rare events such as ligand binding or large conformational changes. arxiv.orglivecomsjournal.org These methods are crucial for understanding how this compound might interact with a biological target. Techniques such as Replica-Exchange Molecular Dynamics (REMD), metadynamics, and simulated annealing are commonly used. nih.govnih.gov For instance, metadynamics could be employed to map the free energy landscape of the compound as it approaches and binds to a target protein, overcoming the high-energy barriers that would otherwise make the simulation computationally prohibitive. mdpi.com The choice of method often depends on the system's size and specific characteristics. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a class of compounds including this compound, QSAR can be a powerful tool in drug discovery to predict the activity of new derivatives and to guide the synthesis of more potent molecules. nih.govresearchgate.net

The process involves generating a dataset of related molecules with known activities and calculating a wide range of molecular descriptors for each. nih.gov Using statistical methods and machine learning algorithms—such as multiple linear regression, k-nearest neighbors (KNN), or gradient boosting—a predictive model is built that links these descriptors to the observed biological activity. nih.govnih.gov

Development of Predictive Models based on Structural Descriptors

The foundation of a robust QSAR model lies in the selection of relevant molecular descriptors that encode the physicochemical properties of the compounds. researchgate.net These descriptors can be categorized as 1D, 2D, or 3D and typically fall into several classes: lipophilic, electronic, steric, and topological. researchgate.net

For a series of derivatives based on the this compound scaffold, a predictive model would be developed by calculating these descriptors and correlating them with a measured biological endpoint (e.g., IC₅₀ values). The performance of the resulting models is evaluated using statistical metrics like the coefficient of determination (R²) and the root mean squared error (RMSE). nih.govnih.gov For example, a study on quinoline derivatives developed predictive models where a gradient boosting-based approach achieved a high predictive quality with an R² of 95%. nih.govnih.gov

Below is an interactive table of common structural descriptors that would be calculated for this compound and its analogs in a QSAR study.

| Descriptor Class | Specific Descriptor Example | Description |

| Lipophilic | Log P (octanol-water partition coefficient) | Measures the hydrophobicity of the molecule, influencing membrane permeability and binding. researchgate.net |

| Electronic | Dipole Moment | Represents the polarity of the molecule, which is crucial for electrostatic interactions. |

| Electronic | Partial Charges (e.g., PEOE_VSA) | Describes the surface area of atoms with specific partial charges, influencing electrostatic binding. researchgate.net |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting how it fits into a binding site. researchgate.net |

| Topological | Kier's Molecular Connectivity Indices | Encodes information about the size, branching, and shape of the molecule based on its atomic connectivity. researchgate.net |

| Topological | Number of Hydrogen Bond Donors/Acceptors | Quantifies the potential for forming hydrogen bonds, a key interaction in biological recognition. researchgate.net |

Identification of Key Structural Features Contributing to Biological Activity

Once a predictive QSAR model is established, it can be interpreted to identify the specific molecular features that are most influential in determining biological activity. researchgate.net This provides crucial insights for rational drug design. For instance, analyzing the QSAR equations might reveal that high activity is correlated with the presence of an electron-withdrawing group at a certain position or that increased lipophilicity in a specific region of the molecule enhances its effect.

In studies of isonicotinic acid hydrazide derivatives, the presence of substituents at the ortho position was found to increase antibacterial and antifungal potentials. researchgate.net Similarly, the inclusion of electron-withdrawing groups like NO₂ and Cl led to highly active compounds. researchgate.net

For this compound, a QSAR analysis could elucidate the relative importance of:

The Pyrrolidinone Ring: Modifications to this ring could alter steric bulk and solubility.

The Isonicotinic Acid Core: The nitrogen atom in the pyridine ring is a key site for hydrogen bonding and potential metabolic interactions.

The Linker: The connection between the two ring systems dictates their relative orientation, which is critical for fitting into a biological target's binding site.

By understanding these relationships, medicinal chemists can prioritize the synthesis of new analogs with a higher probability of success.

In Silico Pharmacokinetic Property Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the body—must be evaluated. In silico computational tools are now widely used in the early stages of drug discovery to predict these properties, helping to identify and eliminate compounds with poor profiles before committing resources to expensive experimental studies. nih.govrjptonline.org

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters

A range of computational models and web-based platforms, such as ADMETlab 2.0 and SwissADME, are used to predict a comprehensive suite of ADMET parameters. nih.govrjptonline.orgmdpi.com These predictions are based on the molecule's structure and its similarity to compounds with known experimental data.

For this compound, a typical in silico ADMET evaluation would provide predictions for the parameters listed in the interactive table below.

| Parameter Category | Specific Parameter | Importance in Drug Discovery |

| Absorption | Water Solubility (logS) | Affects dissolution in the gut and overall absorption; poor solubility is a common reason for failure. frontiersin.org |

| Absorption | Caco-2 Permeability | An in vitro model for predicting intestinal absorption and transport across the gut wall. mdpi.comfrontiersin.org |

| Absorption | P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux pump that can remove drugs from cells, reducing their bioavailability and efficacy. mdpi.comfrontiersin.org |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts whether the compound can cross into the central nervous system, which is essential for CNS-acting drugs but undesirable for others. mdpi.com |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibition of key CYP enzymes (e.g., CYP3A4) can lead to dangerous drug-drug interactions. frontiersin.orgnih.gov |

| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body, influencing its dosing frequency. |

| Toxicity | hERG Inhibition | Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. mdpi.com |

| Toxicity | Hepatotoxicity | Predicts the potential for the compound to cause drug-induced liver injury. mdpi.comfrontiersin.org |

| Toxicity | Skin Sensitisation | Assesses the likelihood of the compound causing an allergic reaction upon skin contact. frontiersin.org |

These in silico predictions provide a valuable initial assessment, guiding the selection of compounds with the most promising pharmacokinetic and safety profiles for further experimental validation. nih.gov

Mechanistic Investigations of Biological Activity in Vitro and Theoretical

Enzyme Inhibition and Modulation Studies

There is no publicly available information regarding the investigation of 2-(2-Oxo-1-pyrrolidinyl)isonicotinic Acid as an enzyme inhibitor or modulator. While numerous studies have been conducted on derivatives of isonicotinic acid, detailing their interactions with various enzymes, data for the specific compound is absent from the reviewed literature. nih.govnih.govtandfonline.com

No specific enzyme targets for this compound have been identified in the scientific literature. Consequently, no data on inhibition kinetics, such as IC₅₀ or Kᵢ values, are available.

Without identified enzyme targets or kinetic data, the mechanism of inhibition for this compound remains unelucidated.

There are no molecular modeling or structural biology studies available that describe the interaction between this compound and any enzyme. Therefore, the molecular basis for any potential enzyme-inhibitor interactions or catalytic modulation is unknown.

Receptor Binding and Ligand-Receptor Interactions

No studies were found that investigated the receptor binding properties of this compound.

There are no published results from in vitro binding assays for this compound with any defined biological receptors.

No computational studies or molecular docking analyses predicting the receptor selectivity and affinity of this compound have been reported in the available scientific literature. While computational studies have been performed on other isonicotinic acid derivatives to predict their binding to various receptors, this specific compound has not been the subject of such investigations. nanobioletters.comresearchgate.net

In Vitro Cellular and Molecular Investigations

Studies on Cellular Processes (e.g., antiproliferative activity, cell cycle analysis)

No published studies were identified that have evaluated the antiproliferative effects or conducted cell cycle analysis of this compound on any cell lines. While research on other novel 2-oxo-pyridine derivatives has demonstrated antiproliferative properties and the ability to induce cell cycle arrest in cancer cells sigmaaldrich.comnih.gov, these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Induction of Apoptosis and Cellular Response Pathways

There is no available data from in vitro studies to suggest that this compound induces apoptosis or to delineate any responsive cellular pathways. The mechanisms of apoptosis, which can be initiated through extrinsic or intrinsic pathways culminating in the activation of caspases, have been studied for other compounds containing a 2-oxo-pyridine or isonicotinic acid moiety sigmaaldrich.comnih.govmdpi.comnih.gov, but not for the specific molecule that is the subject of this article.

Analysis of Gene Expression Modulation (e.g., metabolizing enzymes)

No research has been published detailing the effects of this compound on gene expression. Therefore, its potential to modulate the expression of metabolizing enzymes or other genes involved in cellular responses remains uninvestigated.

Exploration of Metabolic Pathways

Role of Isonicotinic Acid Derivatives in Enzymatic Transformations (e.g., N-acetyltransferase 2, Amidases)

The metabolism of isonicotinic acid derivatives, particularly the well-known antitubercular drug isoniazid (B1672263), is heavily influenced by the enzyme N-acetyltransferase 2 (NAT2). nih.govnih.govebi.ac.uk Genetic variations in NAT2 lead to different rates of acetylation, which can impact the metabolic profile of such compounds. nih.govebi.ac.uk Isoniazid is metabolized into acetylisoniazid, which is then hydrolyzed to isonicotinic acid and acetylhydrazine. nih.gov However, there are no specific studies that have investigated whether this compound serves as a substrate for or an inhibitor of NAT2 or amidases.

Interactions with 2-Oxo Acid Dehydrogenase Complexes

The 2-oxo acid dehydrogenase complexes are crucial multi-enzyme systems in mitochondrial metabolism, including the pyruvate (B1213749) dehydrogenase, 2-oxoglutarate dehydrogenase, and branched-chain 2-oxo acid dehydrogenase complexes. nih.govmdpi.comnih.govnih.gov These complexes are vital for cellular energy production and are involved in various signaling pathways. mdpi.comnih.gov There is no available evidence from the scientific literature to indicate any interaction, inhibitory or otherwise, between this compound and these dehydrogenase complexes.

Mechanistic Investigations of Biological Activity of this compound Fall Short in Published Research

Despite the intricate structure of this compound, a comprehensive review of publicly available scientific literature reveals a significant gap in the investigation of its specific biological activities and potential applications, particularly as a biochemical probe for metabolic interrogation.

Extensive searches of scientific databases and scholarly articles for in vitro and theoretical studies on this compound have yielded no specific data regarding its use to probe metabolic pathways. While research exists on related compounds, such as various derivatives of pyrrolidinone and isonicotinic acid, the unique combination present in this specific molecule remains uncharacterized in the context of metabolic studies.

The field of metabolic research often employs specialized molecules, or biochemical probes, to investigate the complex network of reactions within cells. These probes can be designed to interact with specific enzymes or transporters, allowing researchers to track metabolic fluxes and identify potential targets for therapeutic intervention. The development of such tools is a critical area of chemical biology.

However, for this compound, there is no published evidence to suggest its design, synthesis, or evaluation for this purpose. In vitro studies, which are fundamental to understanding the mechanism of action of a compound at the cellular and molecular level, are absent from the scientific record for this particular molecule in the context of metabolic interrogation. Similarly, theoretical and computational studies, which could predict its binding to metabolic enzymes or its potential as a metabolic tracer, have not been reported.

While the broader classes of isonicotinic acid and pyrrolidinone derivatives have been explored for various biological activities, including as potential therapeutic agents, these findings cannot be directly extrapolated to this compound. The specific arrangement of the 2-oxo-1-pyrrolidinyl group on the isonicotinic acid scaffold creates a distinct chemical entity with unique properties that would require dedicated investigation.

Advanced Research Applications and Future Perspectives for 2 2 Oxo 1 Pyrrolidinyl Isonicotinic Acid

Lead Compound Identification and Optimization in Drug Discovery Research

The quest for novel therapeutic agents often involves the synthesis and evaluation of new chemical entities that combine known pharmacophores. The structure of 2-(2-Oxo-1-pyrrolidinyl)isonicotinic acid, which merges the isonicotinic acid scaffold with a pyrrolidinone moiety, represents a logical, yet underexplored, area for such research.

Research into Novel Antimicrobial Agents

Currently, there is no direct scientific literature available that details the evaluation of this compound as an antimicrobial agent. However, the isonicotinic acid framework is a cornerstone of several established antimicrobial drugs. For instance, derivatives of isonicotinic acid have been synthesized and assessed for their antimicrobial properties. In one such study, a series of isonicotinoylamino acid and dipeptide derivatives were synthesized, with sixteen of these compounds showing specific antimicrobial activities against various microorganisms. Similarly, research into 2-oxonicotinonitrile, a derivative of the related 2-pyridinone, has yielded compounds with activity against Gram-positive bacteria like Bacillus subtilis. These findings suggest that the isonicotinic acid and related pyridinone structures are viable starting points for the development of new antimicrobials.

Exploration as Potential Anticancer Agents

The potential of this compound as an anticancer agent remains uninvestigated in published studies. The scientific community has, however, extensively studied related compounds. For example, fused pyrrolo[2,1-a]isoquinolines, which are complex heterocyclic systems, have demonstrated significant cytotoxic activity and are known to act as topoisomerase inhibitors. Furthermore, derivatives of 5-oxopyrrolidine have been synthesized and have shown promising anticancer activity against lung cancer cell lines (A549). These research avenues highlight the potential of the pyrrolidinone core in designing new anticancer therapies.

Development as Antituberculosis Agents

The isonicotinic acid moiety is famously a critical component of isoniazid (B1672263), a first-line medication for the treatment of tuberculosis. Consequently, a vast body of research exists on isonicotinic acid derivatives as antituberculosis agents. Numerous studies have focused on creating new isonicotinic acid hydrazide derivatives to combat drug-resistant strains of Mycobacterium tuberculosis. For instance, certain N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides of isonicotinic acid have shown in vitro activity comparable to isoniazid against sensitive strains and superior activity against resistant strains. Polymeric complexes incorporating isonicotinic acid hydrazide have also been explored to enhance therapeutic efficacy. Despite this extensive work on related structures, the specific antitubercular potential of this compound has not been reported.

Mechanistic Insights into Neurological Disorders

The 2-pyrrolidinone (B116388) structure is a key feature of the racetam class of drugs, which are investigated for their nootropic effects. While some derivatives, such as 2-oxo-1-pyrrolidinesulfonic acid derivatives, have been synthesized as potential nootropic agents, they did not show statistically significant activity in counteracting electroshock-induced amnesia in preclinical models. Conversely, derivatives of isonicotinic acid, such as isoniazid, have been associated with toxic effects on the nervous system, leading to neurological disorders. The specific role, whether therapeutic or otherwise, of this compound in the context of neurological disorders is an open area for future research.

Development as Biochemical Probes and Reagents for Life Science Research

There are no available studies detailing the use of this compound as a biochemical probe or reagent. The development of such tools is critical for understanding biological processes. Given its structure, the compound could potentially be modified to incorporate fluorescent tags or reactive groups, allowing it to be used to investigate the biological targets of isonicotinic acid or pyrrolidinone-based drugs. However, such applications remain hypothetical at present.

Contributions to Fundamental Understanding of Chemical Biology

As there is no significant body of research on this compound, its contribution to the fundamental understanding of chemical biology is currently negligible. The synthesis and biological evaluation of this compound and its derivatives could provide insights into the structure-activity relationships of molecules containing both the isonicotinic acid and pyrrolidinone motifs. Such studies could help to elucidate the molecular targets of these scaffolds and contribute to the rational design of new therapeutic agents.

Integration with High-Throughput Methodologies and Artificial Intelligence in Chemical Research

High-Throughput Screening (HTS) serves as a cornerstone of modern drug discovery, enabling the rapid assessment of massive compound libraries against specific biological targets. opentrons.com While direct HTS data for this compound is not extensively published, its structural motifs are well-represented in screening collections. For instance, libraries of pyridine (B92270) derivatives have been screened to identify compounds with anticancer activity, and encoded combinatorial libraries of functionalized pyrrolidines have been used to find potent enzyme inhibitors. oxfordglobal.comnih.gov

A typical HTS campaign would involve screening a library of related isonicotinic acid analogs to identify initial "hits." These experiments are performed on a nanomole scale using automated robotics, allowing thousands of reactions or assays to be conducted in a single day. scienceintheclassroom.org The output provides crucial data on structure-activity relationships (SAR), guiding the next phase of lead optimization.

Table 1: Illustrative High-Throughput Screening Data for a Hypothetical Library of Isonicotinic Acid Derivatives against a Target Kinase

| Compound ID | Scaffold | Concentration (µM) | % Inhibition | Hit Status |

| IA-001 | Isonicotinic Acid | 10 | 5.2 | Inactive |

| IA-002 | 2-Pyrrolidinone-Isonicotinic Acid | 10 | 68.5 | Hit |

| IA-003 | 2-Piperidinone-Isonicotinic Acid | 10 | 45.1 | Inactive |

| IA-004 | 2-Pyrrolidinone-Nicotinic Acid | 10 | 33.7 | Inactive |

| IA-005 | 2-Pyrrolidinone-Isonicotinamide | 10 | 72.3 | Hit |

The vast datasets generated by HTS are invaluable for training sophisticated Artificial Intelligence and Machine Learning (ML) models. nih.gov These computational tools can identify complex patterns and relationships between chemical structures and biological outcomes that are not apparent to human researchers. youtube.com In the context of isonicotinic acid derivatives, machine learning has been successfully applied to design and predict the antitubercular activity of compounds against Mycobacterium tuberculosis. nih.gov In such studies, models are developed using large datasets of known compounds and their activities, and then validated for their predictive power. nih.govnih.gov The accuracy of these models is often assessed using metrics like the coefficient of determination (q²) for regression models and balanced accuracy (BA) for classification models. nih.govresearchgate.netresearchgate.net

Research on isonicotinic acid hydrazide derivatives has demonstrated the power of this approach. Predictive ML models were developed and used to screen a virtual library, leading to the identification, synthesis, and successful testing of novel antitubercular agents. nih.govscispace.com This highlights how AI can guide the selection of the most promising candidates for synthesis, saving considerable time and resources.

Table 2: Performance of Machine Learning Models in Predicting Antitubercular Activity of Isonicotinic Acid Derivatives

| Model Type | Validation Method | Performance Metric | Value | Reference |

| Classification | 5-fold Cross-Validation | Balanced Accuracy (BA) | ~80% | nih.gov |

| Regression | 5-fold Cross-Validation | Coefficient of Determination (q²) | 0.7 - 0.8 | nih.gov |

| Classification | External Test Set | Balanced Accuracy (BA) | 67% - 79% | nih.gov |

Design: Generative AI models, trained on existing chemical data, can propose novel molecular structures based on this compound that are optimized for desired properties like high potency, selectivity, and low toxicity. iptonline.comphiladelphia.edu.jo

Make: AI-driven retrosynthesis software predicts the most efficient chemical pathways to create these new molecules. philadelphia.edu.jomit.edu These recipes can then be fed to robotic platforms that perform the chemical synthesis with high precision and consistency, enabling the creation of compound libraries with minimal human intervention. oxfordglobal.commit.edunih.gov

Test: The newly synthesized compounds are automatically passed to HTS platforms for biological and toxicological evaluation. prf.org

Analyze: The resulting data is fed back into the AI models, refining their predictive accuracy and informing the next design cycle. iptonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2-Oxo-1-pyrrolidinyl)isonicotinic Acid, and how can reaction conditions be optimized?

- Methodology : Synthesis of isonicotinic acid derivatives typically involves coupling reactions between isonicotinic acid and substituted pyrrolidinone precursors. For example, analogous compounds like 2-(1,1-difluoropropyl)isonicotinic acid are synthesized via nucleophilic substitution under basic conditions (e.g., using NaH or K₂CO₃ as a base in DMF at 40–60°C) .

- Optimization : Reaction efficiency can be improved by controlling stoichiometry (1:1.2 molar ratio of isonicotinic acid to pyrrolidinone derivatives) and using catalysts like HOBt/EDC for amide bond formation . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .

- NMR : Confirm the presence of the pyrrolidinone ring (δ 2.5–3.5 ppm for CH₂ groups) and isonicotinic acid moiety (δ 8.0–8.5 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (e.g., ~237 g/mol for C₁₁H₁₂N₂O₃) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in a dry, cool environment (2–8°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with target proteins?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) to assess binding affinity and conformational changes .

Q. What strategies resolve discrepancies in reported biological activities of isonicotinic acid derivatives?

- Case Study : For antimicrobial assays, ensure standardized protocols:

- Use Mueller-Hinton agar for bacterial cultures (37°C, 18–24 hrs) and measure MIC values in triplicate .

- Compare results with structurally similar compounds (e.g., 2-(1,4-dithiaspiro[4.5]decan-6-yl)isonicotinic acid) to identify SAR trends .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of activity variations across studies .

Q. How can the metabolic stability of this compound be evaluated in preclinical models?

- In Vitro Assays :

- Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- In Vivo Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats and measure plasma concentrations at 0.5, 1, 2, 4, and 8 hours post-dose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.